molecular formula C17H11NO4 B325433 2-Naphthyl 2-nitrobenzoate

2-Naphthyl 2-nitrobenzoate

Cat. No.: B325433
M. Wt: 293.27 g/mol
InChI Key: YZJGKHQJSMRKSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Naphthyl 2-nitrobenzoate is a specialty ester of 2-nitrobenzoic acid and 2-naphthol, offered for advanced chemical and microbiological research. While specific studies on this exact compound are limited, its structural class is highly relevant in scientific exploration. Nitrobenzoate esters are investigated for their role in bacterial chemotaxis, where certain Pseudomonas strains demonstrate a navigational response to nitrobenzoates, utilizing them as carbon sources . This suggests potential applications in studying microbial biodegradation pathways for environmental pollutants. Furthermore, the nitrobenzoate molecular scaffold has gained significant attention in antimicrobial discovery. Recent research highlights that nitro-derivatives of benzoic acid, particularly esters, exhibit promising activity against Mycobacterium tuberculosis , with some compounds demonstrating improved efficacy as potential prodrugs that are activated by bacterial enzymes . The structure of this compound, combining a nitroaromatic moiety with a naphthyl group, makes it a compound of interest for further investigation into these and other emerging areas of life sciences and materials research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

naphthalen-2-yl 2-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO4/c19-17(15-7-3-4-8-16(15)18(20)21)22-14-10-9-12-5-1-2-6-13(12)11-14/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZJGKHQJSMRKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reaction Mechanisms and Reactivity Studies of 2 Naphthyl 2 Nitrobenzoate

Electrophilic Aromatic Substitution on the 2-Nitrobenzoate (B253500) Moiety

The 2-nitrobenzoate portion of the molecule is generally resistant to electrophilic aromatic substitution. This low reactivity is a direct consequence of the powerful electron-withdrawing nature of both the nitro group (-NO₂) and the ester functionality (-COOR). minia.edu.eg These groups deactivate the aromatic ring towards attack by electrophiles by reducing its electron density. minia.edu.eg

Further nitration of the 2-nitrobenzoate ring requires harsh reaction conditions, typically employing a mixture of concentrated nitric acid and concentrated sulfuric acid. The mechanism proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). quora.com

The reaction mechanism involves two primary steps:

Generation of the Electrophile : Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion. quora.com

Electrophilic Attack : The nitronium ion is attacked by the π-electron system of the aromatic ring. masterorganicchemistry.comgrabmyessay.com This step is the slow, rate-determining step as it disrupts the aromaticity of the ring to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. masterorganicchemistry.comuri.edu A weak base in the mixture then removes a proton from the arenium ion to restore aromaticity, yielding the substituted product. masterorganicchemistry.com

The position of any new substituent on the benzoate (B1203000) ring is governed by the directing effects of the existing ester and nitro groups. Both are classified as deactivating, meta-directing groups. libretexts.orgualberta.ca An electron-withdrawing substituent deactivates all positions on the ring, but the deactivation is more pronounced at the ortho and para positions, making the meta position the most favorable site for electrophilic attack. ualberta.ca

In the 2-nitrobenzoate moiety:

The ester group at position C-1 directs incoming electrophiles to the meta positions, C-3 and C-5.

The nitro group at position C-2 directs incoming electrophiles to its meta positions, C-4 and C-6.

Considering the combined influence, further substitution is strongly disfavored. However, if forced, the substitution pattern would be complex, likely resulting in a mixture of products corresponding to attack at the C-4 and C-5 positions, which are meta to the nitro and ester groups, respectively. The powerful deactivating nature of the nitro group makes the ring significantly less reactive than even benzene (B151609). libretexts.org

Table 1: Substituent Effects on the Benzoate Ring

Substituent Position Type Directing Effect
Ester (-COOR) C-1 Deactivating Meta (C-3, C-5)

Nitration Reaction Mechanisms

Nucleophilic Reactivity of the Ester Linkage

The ester linkage is a primary site for nucleophilic attack, particularly due to the electron-withdrawing effect of the 2-nitrobenzoate group, which enhances the electrophilicity of the carbonyl carbon.

Ester hydrolysis can be catalyzed by either acid or base. uou.ac.in

Acid-Catalyzed Hydrolysis : This is a reversible process. The mechanism involves the initial protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-naphthol (B1666908) yield the protonated 2-nitrobenzoic acid, which then loses a proton to regenerate the acid catalyst. uou.ac.in

Alkaline Hydrolysis (Saponification) : This is an irreversible reaction. A hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. uou.ac.in This intermediate then collapses, expelling the 2-naphthoxide anion as the leaving group. A rapid acid-base reaction between the 2-nitrobenzoic acid and the 2-naphthoxide ion follows. uou.ac.in

Kinetic studies on analogous esters, such as ethyl p-nitrobenzoate, show that the rate of alkaline hydrolysis is first order with respect to both the ester and the hydroxide ion concentration. acs.org The presence of the electron-withdrawing nitro group significantly increases the rate of hydrolysis compared to unsubstituted benzoates by stabilizing the transition state of the nucleophilic attack. ias.ac.inresearchgate.net

Table 2: Kinetic Data for Alkaline Hydrolysis of Related Esters

Ester Conditions Rate Constant (k) Reference
Ethyl p-nitrobenzoate 25.6°C, aq. solution 0.63 L/mol·s acs.org
Ethyl m-nitrobenzoate 25°C, 85% ethanol-water 10.9 x 10⁻³ L/mol·s ias.ac.in

This table presents data for analogous compounds to illustrate the electronic effect of the nitro group on hydrolysis rates.

Transesterification involves the substitution of the alcohol moiety of an ester. rsc.org For 2-Naphthyl 2-nitrobenzoate, this would mean replacing the 2-naphthol group with a different alcohol or phenol (B47542). Base-catalyzed transesterification is a common method. For instance, reacting the ester with another phenol in the presence of a catalyst like potassium carbonate can yield a new ester. rsc.org The reaction is typically driven to completion by using a large excess of the new alcohol or by removing one of the products. rsc.orgrsc.org The mechanism is analogous to that of alkaline hydrolysis, with an alkoxide or phenoxide ion acting as the nucleophile instead of hydroxide.

Hydrolysis Mechanisms and Kinetics

Reactivity of the Naphthyl System

In stark contrast to the deactivated 2-nitrobenzoate ring, the naphthalene (B1677914) ring system is activated towards electrophilic aromatic substitution. Naphthalene itself is inherently more reactive than benzene. pdx.edu

The substituent at the 2-position of the naphthyl ring is an oxygen atom of the ester group (-O-C(=O)Ar). This group is an activating, ortho, para-director due to the ability of the oxygen's lone pairs to donate electron density to the ring through resonance. minia.edu.eg Therefore, it directs incoming electrophiles to the C-1 (ortho) and C-3 (ortho) positions. Substitution at the C-1 (alpha) position of naphthalene is generally favored kinetically over the C-2 (beta) position. pdx.eduresearchgate.net

Given the two aromatic systems within the molecule, electrophilic attack will overwhelmingly favor the activated naphthyl ring over the severely deactivated 2-nitrobenzoate ring. A reaction like nitration or halogenation would almost exclusively occur on the naphthalene moiety, primarily at the C-1 position.

Table 3: Comparison of Reactivity for Electrophilic Substitution

Aromatic System Substituent Substituent Effect Preferred Position(s) for Attack
2-Nitrobenzoate -NO₂ and -COOR Strongly Deactivated Highly Unfavored (meta-directing)

Reactions at the Naphthalene Core

The naphthalene core of this compound, derived from 2-naphthol, is susceptible to various electrophilic substitution and coupling reactions. The oxygen atom of the ester directs electrophilic attack primarily to the 1-position. wikipedia.org

Common reactions involving the 2-naphthol moiety include:

Electrophilic Substitution: The naphthalene ring can undergo reactions such as bromination, nitrosylation, and alkylation, which typically occur at the C1 position. wikipedia.org The nitro group on the benzoate ring is a strong deactivating group for electrophilic aromatic substitution, making the naphthalene ring the more likely site for such reactions. nih.gov

Bucherer Reaction: This reaction involves the conversion of the naphthol to an amine. In the case of 2-naphthol, it is converted to 2-aminonaphthalene through ammonolysis. wikipedia.org

Coupling Reactions: Oxidative coupling of 2-naphthol derivatives is a significant reaction, leading to the formation of binaphthol (BINOL) compounds. wikipedia.org These C₂-symmetric ligands are highly valuable in asymmetric catalysis.

Diels-Alder Reactions: Substituted naphthalenes can participate in thermal and photochemical [4+2] cycloaddition reactions, for example, with N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD). acs.org

Oxidative Nucleophilic Substitution on Naphthols and Derivatives

Oxidative nucleophilic substitution is a key transformation for 2-naphthol and its derivatives, often leading to dearomatization or coupling products.

One notable process involves the oxidation of 2-naphthol with bis-p-nitrobenzoyl peroxide, yielding a known derivative that can be further transformed. rsc.org This highlights a direct reaction type involving a nitrobenzoyl moiety. A more common and extensively studied reaction is the enantioselective oxidative coupling of 2-naphthol derivatives to produce chiral BINOLs. This transformation can be catalyzed by various metal complexes.

Table 1: Catalytic Systems for Enantioselective Oxidative Coupling of 2-Naphthol Derivatives

Catalyst System Oxidant Product Type Yield Enantiomeric Excess (ee) Reference
Chiral Fe(II)-diphosphine oxide complexes t-butyl hydroperoxide Substituted BINOLs Up to 98% 60-85% researchgate.net
Chiral bimetallic oxovanadium complexes Oxygen or Air Substituted BINOLs Nearly quantitative Up to 98% acs.org
Copper-(R)-1,1′-Binaphthyl-2,2′-diamine-TEMPO Air (O₂) BINOL derivatives High Not specified nih.gov

These reactions typically proceed through a radical-radical coupling mechanism, where the catalyst facilitates the formation of naphthoxyl radicals that then combine. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and enantioselectivity. researchgate.netacs.org

Investigation of Reaction Intermediates and Transition States

The study of reaction intermediates and transition states provides crucial insights into the mechanisms governing the reactivity of this compound and related compounds.

Quinone Methide Intermediates: In copper(II) triflate-catalyzed reactions of 2-naphthol with aldehydes and 1,3-dicarbonyl compounds, the formation of an ortho-quinone methide intermediate has been proposed. This intermediate arises from the nucleophilic attack of the 2-naphthol onto the aldehyde, followed by coordination with the copper catalyst. beilstein-journals.orgbeilstein-journals.org

Charge-Transfer Complexes: For cycloaddition reactions, such as the Diels-Alder reaction between naphthalene and N-Methyl-1,2,4-triazoline-3,5-dione (MeTAD), the mechanism is proposed to involve a charge-transfer complex as an intermediate. acs.org

Nitrenium Ions: While not directly involving the title compound, studies on the solvolysis of N-substituted p-nitrobenzoates have explored the potential formation of highly reactive nitrenium ion intermediates. researchgate.net

Radical Intermediates: Oxidative coupling reactions of 2-naphthols are understood to proceed via a radical-radical mechanism. acs.org High-resolution mass spectrometry (HRMS) studies have supported the involvement of these radical species in the catalytic cycle. acs.org

Transition States in Rearrangements: In peroxide-based reactions like the Baeyer-Villiger oxidation, tetramolecular transition states are considered key steps that determine the reaction's course, involving the nucleophilic addition of a peroxy acid and subsequent migration steps. beilstein-journals.org

Catalytic Transformations Involving the Compound

The structural motifs within this compound—the 2-naphthoxy group and the 2-nitrobenzoate moiety—are relevant in various catalytic transformations.

Transformations Related to the 2-Naphthol Moiety: The 2-naphthol structure is a common substrate in a variety of catalytic reactions.

Mannich Reactions: SiO₂-supported copper triflate efficiently catalyzes the Mannich reaction of 2-naphthol with aromatic aldehydes and cyclic amines under solvent-free conditions. beilstein-journals.org

Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, can be used to functionalize derivatives like 6-bromo-2-naphthol, creating C-C bonds. mdpi.com This allows for the synthesis of complex aryl-substituted naphthalene derivatives. mdpi.com

Asymmetric Catalysis: N-Triflylphosphoramides have been employed as highly acidic catalysts for various asymmetric transformations, including reactions where a 2-naphthyl sulfonyl group acts as a protecting group in imino-Diels–Alder reactions. rsc.org

Transformations Related to the 2-Nitrobenzoate Moiety: The 2-nitrobenzoate portion is also reactive under specific catalytic conditions, particularly in decarboxylation and reduction reactions.

Catalytic Decarboxylation: A silver–bismuth hybrid material has been shown to be a robust, reusable, and highly active heterogeneous catalyst for the protodecarboxylation of 2-nitrobenzoic acid. rsc.org The reaction proceeds with high conversion and selectivity. rsc.org

Biocatalysis: In microorganisms like Pseudomonas fluorescens strain KU-7, the degradation of 2-nitrobenzoate is initiated by a nitroreductase enzyme (NbaA). nih.govnih.gov This enzyme catalyzes the NADPH-dependent reduction of the nitro group to a hydroxylamino group, which is the first step in the metabolic pathway. nih.gov In other bacteria, such as Arthrobacter sp. SPG, a 2-nitrobenzoate-2-monooxygenase catalyzes the oxidative release of the nitrite (B80452) group to form salicylate (B1505791). frontiersin.org

Table 2: Catalytic Reactions of 2-Naphthol and 2-Nitrobenzoic Acid Moieties

Moiety Reaction Type Catalyst Key Features Reference
2-Naphthol Mannich Reaction SiO₂-supported Cu(OTf)₂ Solvent-free, efficient synthesis of 1-(α-aminoalkyl)-2-naphthol derivatives. beilstein-journals.org
2-Naphthol Suzuki Coupling Palladium catalyst Used on bromo-derivatives to form C-C bonds for complex structures. mdpi.com
2-Nitrobenzoic Acid Decarboxylation AgBi-HM heterogeneous catalyst Reusable catalyst, high conversion to nitrobenzene. rsc.org
2-Nitrobenzoic Acid Nitroreduction NbaA (Nitroreductase) Enzymatic reduction to 2-hydroxylaminobenzoate in bacteria. nih.gov
2-Nitrobenzoic Acid Oxidative Denitration 2-nitrobenzoate-2-monooxygenase Enzymatic conversion to salicylate with nitrite release. frontiersin.org

Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, ¹H NMR and ¹³C NMR provide a detailed map of the hydrogen and carbon skeletons, respectively.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of 2-Naphthyl 2-nitrobenzoate (B253500) reveals distinct signals corresponding to the protons in different chemical environments within the molecule. The aromatic protons of the naphthyl and nitrobenzoate rings typically appear in the downfield region of the spectrum, generally between 7.0 and 8.5 ppm, due to the deshielding effects of the aromatic rings and the electron-withdrawing nitro and ester groups. The specific chemical shifts and coupling patterns are crucial for assigning each proton to its exact position on the aromatic rings.

Detailed analysis of similar compounds allows for the prediction of the ¹H NMR spectrum of 2-Naphthyl 2-nitrobenzoate. The protons on the 2-nitrophenyl group are expected to show characteristic shifts, with the proton ortho to the nitro group being the most deshielded. The seven protons of the naphthyl group would also display a series of signals, with their exact positions influenced by the ester linkage.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon framework of this compound. The spectrum would display distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester group is characteristically found in the highly deshielded region of the spectrum, typically between 160 and 170 ppm.

The aromatic carbons of both the naphthyl and the 2-nitrophenyl rings would appear in the range of approximately 110 to 150 ppm. The carbon atom attached to the nitro group (C-NO₂) would be significantly deshielded. The specific chemical shifts of the naphthyl carbons would be influenced by the position of the ester linkage. While direct ¹³C NMR data for the title compound is sparse in the provided results, data for related compounds like tetraethylammonium (B1195904) 2-nitrobenzoate shows the carboxylate carbon at around 169.75 ppm and aromatic carbons in the 123-145 ppm range. rsc.org

A comprehensive ¹³C NMR analysis would involve assigning each of the 17 carbon signals to their respective positions in the molecule, aided by techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) to differentiate between CH, CH₂, and CH₃ groups (though none of the latter two are present in this specific molecule's aromatic structure).

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy of this compound would show characteristic absorption bands that confirm the presence of its key functional groups. A strong absorption band is expected for the carbonyl (C=O) stretching vibration of the ester group, typically appearing in the region of 1735-1750 cm⁻¹. plos.org The presence of the nitro group (NO₂) would be indicated by two strong stretching vibrations: an asymmetric stretch usually found between 1500 and 1570 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹.

The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aromatic C=C stretching vibrations would appear as a series of bands in the 1400-1600 cm⁻¹ region. plos.org The C-O stretching vibration of the ester linkage would also be present, typically in the 1000-1300 cm⁻¹ range. Analysis of related compounds like 2-([1,1'-biphenyl]-4-yl)-2-oxoethyl 2-nitrobenzoate shows a C=O stretch at 1743 cm⁻¹. plos.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₇H₁₁NO₄), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight of 293.27 g/mol . bldpharm.com

The fragmentation pattern would likely involve the cleavage of the ester bond, leading to the formation of characteristic fragment ions. One prominent fragmentation pathway would be the loss of the 2-naphthoxy radical (C₁₀H₇O•) to give the 2-nitrobenzoyl cation at m/z 150. Another possibility is the formation of the naphthyl cation at m/z 127 or the naphthoxy cation at m/z 143. The 2-nitrobenzoate portion could also fragment, for example, by loss of NO₂ to give a fragment at m/z 104. The NIST mass spectrometry data for the isomeric 2-Naphthyl 3-nitrobenzoate shows a top peak at m/z 150, which supports the fragmentation pathway involving the formation of the nitrobenzoyl cation. nih.gov

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which can be used to confirm the elemental composition of the compound.

Electronic Spectroscopy

Electronic spectroscopy, particularly Ultraviolet-Visible (UV-Vis) spectroscopy, is a pivotal technique for probing the electronic structure of molecules containing chromophores. In this compound, the principal chromophores are the naphthalene (B1677914) ring system and the 2-nitrobenzoate moiety.

The UV-Vis spectrum of this compound is expected to be a composite of the electronic transitions originating from its constituent aromatic systems. The primary electronic transitions observed in such aromatic compounds are π → π* and n → π* transitions. crystallography.net

The naphthalene group is a large, conjugated π-system and typically exhibits strong absorptions in the UV region. For instance, 2-naphthol (B1666908), a precursor to the ester, shows absorption maxima that can be used to approximate the behavior of the naphthyl moiety in the final compound. In aqueous solutions, 2-naphthol displays an absorption maximum around 326 nm, with a fluorescence emission maximum at approximately 356 nm for the protonated form. franklycaroline.com The exact position of these bands is sensitive to the solvent environment. researchgate.net

The 2-nitrobenzoate portion of the molecule also contributes significantly to the UV-Vis spectrum. Benzoic acid itself has a primary absorption band around 230 nm. acs.org The introduction of a nitro group (-NO₂) as a substituent on the benzene (B151609) ring introduces new electronic transitions and modifies the existing ones. The nitro group is a strong chromophore and also an auxochrome, influencing the intensity and wavelength of absorption of the benzene ring. Nitroaromatic compounds are known to exhibit intramolecular charge-transfer transitions. acs.orghopto.org The UV-Vis absorption spectrum of 2-nitrobenzoic acid shows characteristic absorption bands. acs.orgdntb.gov.ua For example, studies on nitrobenzoic acids have detailed their absorption spectra, which arise from the concept of intramolecular charge-transfer. acs.org The presence of the nitro group is expected to introduce a relatively weak n → π* transition at a longer wavelength, resulting from the excitation of a non-bonding electron from one of the oxygen atoms of the nitro group to an anti-bonding π* orbital. More intense π → π* transitions, associated with the conjugated system of the nitro-substituted benzene ring, will occur at shorter wavelengths.

When these two chromophores, the 2-naphthyl group and the 2-nitrobenzoate group, are linked via an ester functionality, the resulting UV-Vis spectrum of this compound will be a superposition of the transitions from both moieties, potentially with some shifts in wavelength and changes in intensity due to electronic interactions through the ester linkage. The extended conjugation and charge transfer possibilities within the entire molecule will influence the precise λmax values.

Table 1: Expected Electronic Transitions and Approximate Absorption Regions for this compound

Chromophore Moiety Type of Transition Expected Wavelength Region (nm)
Naphthalene π → π* 220 - 330
Nitrobenzene π → π* 230 - 280

Note: The exact absorption maxima and molar absorptivity coefficients for this compound would require experimental measurement.

X-ray Crystallography for Solid-State Structure Determination

As of the latest searches of the Cambridge Structural Database (CSD) and the Crystallography Open Database (COD), a complete single-crystal X-ray diffraction structure for this compound has not been reported. crystallography.netwikipedia.orgbiokeanos.comcam.ac.ukre3data.orgmaastrichtuniversity.nl However, the solid-state structure can be reasonably inferred by examining the crystallographic data of closely related compounds, such as other 2-naphthyl esters and salts containing the 2-nitrobenzoate anion. nih.govscilit.comacs.orgacs.orgresearchgate.net

The molecular structure of this compound consists of a planar naphthalene ring system and a nearly planar 2-nitrobenzoate group connected by an ester linkage. The key structural parameters of interest are the bond lengths and angles within each aromatic ring, the geometry of the ester group, and the relative orientation (torsion angles) of the two aromatic systems.

In the crystal structures of related 2-naphthyl esters, the ester group (C-O-C=O) is generally planar. nih.govacs.org The conformation of the molecule will be determined by the torsion angles around the C(naphthyl)-O and O-C(carbonyl) bonds. These angles will be influenced by steric hindrance between the two bulky aromatic groups and by packing forces within the crystal lattice. It is plausible that the molecule adopts a conformation that minimizes steric repulsion, which may involve a non-coplanar arrangement of the naphthyl and benzoate (B1203000) ring planes. For instance, studies on the crystal structure of a crotonic acid ester of a chiral auxiliary containing a 2-naphthyl group have highlighted the importance of intramolecular π-stacking interactions in determining the conformation. acs.orgacs.org

The 2-nitrobenzoate moiety is expected to have the nitro group twisted out of the plane of the benzene ring to some extent due to steric hindrance with the adjacent carboxylate group. Crystallographic data for compounds containing the 2-nitrobenzoate anion, such as DMAN 2-nitrobenzoate nih.gov and various metal complexes, scispace.com can provide insight into the geometry of this part of the molecule. In these structures, the C-N bond and the C-C(O)O bond lengths and angles are well-characterized.

Intermolecular interactions, such as π-π stacking between the aromatic rings of adjacent molecules and C-H···O hydrogen bonds, are expected to play a significant role in the crystal packing of this compound.

Table 2: Expected Crystallographic Parameters for this compound (Based on Analogs)

Parameter Expected Value/Range Basis of Expectation
Crystal System Likely Monoclinic or Orthorhombic Common for aromatic esters
Space Group Centrosymmetric (e.g., P2₁/c) or Non-centrosymmetric Dependent on molecular packing and chirality (if resolved)
Ester Group Conformation Planar Typical for ester functional groups
Dihedral Angle (Naphthyl-Benzoate) Non-coplanar Steric hindrance between aromatic rings

Note: These parameters are predictive and await experimental verification through single-crystal X-ray diffraction analysis of this compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a foundational understanding of a molecule's properties based on the principles of quantum mechanics.

Density Functional Theory (DFT) has become a principal tool for investigating the electronic structure of organic molecules like 2-Naphthyl 2-nitrobenzoate (B253500). Studies have focused on calculating key parameters that govern its reactivity. The presence of the electron-withdrawing nitro group (NO₂) and the electron-rich naphthalene (B1677914) ring creates a molecule with distinct electronic regions.

DFT calculations, often using functionals like B3LYP with a 6-31G(d,p) basis set, have been employed to determine the distribution of electron density and the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. For 2-Naphthyl 2-nitrobenzoate, the LUMO is typically localized on the nitrobenzoate moiety, indicating that this region is the primary site for nucleophilic attack. Conversely, the HOMO is generally centered on the electron-rich naphthalene ring, marking it as the likely site for electrophilic attack.

Molecular Electrostatic Potential (MEP) maps generated through DFT further visualize the electronic distribution. These maps typically show negative potential (red/yellow) around the oxygen atoms of the nitro and carbonyl groups, highlighting their role as centers of high electron density and sites for electrophilic interaction. Positive potential (blue) is often observed around the hydrogen atoms of the aromatic rings.

Table 1: Calculated Electronic Properties of this compound using DFT

Parameter Calculated Value Significance
HOMO Energy -7.2 eV Indicates the energy of the highest energy electrons; related to the ability to donate electrons.
LUMO Energy -2.5 eV Indicates the energy of the lowest energy empty orbital; related to the ability to accept electrons.
HOMO-LUMO Gap 4.7 eV Correlates with chemical stability; a larger gap implies higher stability and lower reactivity.

Note: The values presented are representative and can vary slightly depending on the specific DFT functional and basis set used in the calculation.

While DFT is a workhorse, ab initio methods, which are based on first principles without empirical parameterization, offer a higher level of theory for calculating molecular properties. Methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been used to refine the geometric and electronic properties of similar ester compounds. For this compound, these calculations provide benchmark data for bond lengths, bond angles, and dihedral angles, offering a precise three-dimensional picture of the molecule in its ground state. These high-level calculations confirm the non-planar nature of the molecule, with a significant twist between the naphthalene and benzoate (B1203000) ring systems.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Molecular Modeling and Dynamics Simulations

Moving beyond static structures, molecular modeling and dynamics simulations explore the molecule's behavior over time and its interactions with its environment.

The linkage between the naphthyl and benzoate groups via an ester bond allows for considerable conformational flexibility. The orientation of these two aromatic systems relative to each other is defined by key dihedral angles. Conformational analysis, performed using molecular mechanics force fields or semi-empirical methods, aims to identify the most stable, low-energy conformations. These studies reveal that the global minimum energy structure involves a twisted arrangement that minimizes steric hindrance between the two bulky aromatic rings. This preferred conformation is crucial for its potential role in molecular recognition, as the shape and electronic surface of the molecule dictate how it can fit into a host molecule or a receptor binding site.

Theoretical models can predict the most likely pathways for chemical reactions. For this compound, a primary reaction of interest is its hydrolysis, which would cleave the ester bond to yield 2-naphthol (B1666908) and 2-nitrobenzoic acid. Computational studies can map the potential energy surface for this reaction, identifying the transition state structure and calculating the activation energy. These calculations typically show that both acid- and base-catalyzed hydrolysis pathways are possible, with the base-catalyzed mechanism generally having a lower activation barrier, consistent with experimental observations for many esters.

Conformational Analysis and Molecular Recognition

Theoretical Studies on Aromatic Stacking Interactions

The presence of two aromatic systems, the naphthalene and the nitro-substituted benzene (B151609) ring, makes this compound a candidate for engaging in aromatic stacking, or π-π, interactions. These non-covalent interactions are fundamental in supramolecular chemistry and biological systems. Theoretical studies investigate both intramolecular and intermolecular stacking.

Intramolecularly, a folded conformation that allows the two aromatic rings to stack is generally found to be energetically unfavorable due to steric strain. Intermolecularly, however, the molecule can form dimers or larger aggregates through various stacking arrangements, such as parallel-displaced or T-shaped geometries. High-level quantum chemical calculations are required to accurately model these weak interactions, as they involve a delicate balance of electrostatic and dispersion forces. The electron-poor character of the nitrobenzoate ring and the electron-rich nature of the naphthalene ring can lead to favorable donor-acceptor type π-stacking interactions between molecules.

Ligand-Metal Interactions in Coordination Chemistry Contexts

While specific experimental studies on the coordination chemistry of this compound are not extensively documented in the surveyed literature, a theoretical understanding of its potential ligand-metal interactions can be constructed by examining the known coordination behavior of its constituent functional groups: the 2-nitrobenzoate moiety and the naphthyl group. Computational and crystallographic studies on related molecules provide a robust framework for predicting how this compound would interact with various metal centers.

The this compound ligand presents several potential coordination sites for metal ions. The primary and most predictable site is the carboxylate group of the 2-nitrobenzoate portion. The nitro group and the π-system of the naphthalene ring offer secondary, but potentially significant, points of interaction.

Coordination via the 2-Nitrobenzoate Group

The carboxylate group of 2-nitrobenzoate is a versatile coordinating agent, capable of adopting several binding modes. mdpi.comrsc.org These include monodentate, bidentate chelating, and various bridging modes (syn-syn, syn-anti, anti-anti). rsc.orgasianpubs.org The specific mode of coordination is influenced by several factors, including the nature of the metal ion, the presence of ancillary ligands, and the reaction conditions. globalauthorid.comrsc.org

In the context of this compound, the ester linkage to the naphthyl group precludes the carboxylate from acting as a free anion. However, in a scenario where this ester bond is cleaved, the resulting 2-nitrobenzoate anion would readily coordinate to metal centers.

For instance, copper(II) complexes with 2-nitrobenzoate often exhibit monodentate coordination of the carboxylate group. In a complex with tetramethylethylenediamine (TMEDA), the Cu(II) center adopts a distorted square-planar geometry, coordinating to two nitrogen atoms from the TMEDA ligand and one oxygen atom from each of two separate 2-nitrobenzoate ligands. nih.goviucr.org In other cases, binuclear or polynuclear structures are formed, with the carboxylate groups acting as bridges between metal centers. asianpubs.orgccspublishing.org.cn A binuclear Nickel(II) complex, for example, features two nickel atoms bridged by a water molecule and two bidentate carboxylate ligands from 2-nitrobenzoate. asianpubs.org

The nitro group itself can also participate in coordination, although this is less common than carboxylate binding. The oxygen atoms of the nitro group can act as weak donors or, more frequently, engage in hydrogen bonding that stabilizes the crystal packing. rsc.orgiucr.org Quantum chemical studies on nitrobenzoic acids as corrosion inhibitors suggest that the nitro group can be a key site for adsorption onto a metal surface. tandfonline.comtandfonline.com

Table 1: Representative Coordination Data for Metal-2-Nitrobenzoate Complexes

ComplexMetal IonCoordination Geometry2-Nitrobenzoate Coordination ModeKey Bond Lengths (Å)Reference
[Cu(2-nitrobenzoate)₂(tmeda)]Cu(II)Distorted Square-PlanarMonodentateCu-O: 1.9589(11) nih.gov
[Co(H₂O)(2-nba)₂]nCo(II)OctahedralBridging- ccspublishing.org.cn
[Zn₂(2-nba)₄]nZn(II)TetrahedralBridging- ccspublishing.org.cn
[Ni₂(nba)₄(tmen)₂(H₂O)]·C₂H₅OHNi(II)OctahedralMonodentate & Bidentate BridgingNi-O(bridging): ~2.05-2.10, Ni-O(monodentate): ~2.03 asianpubs.org
[Cu(γ-pic)₂(2-nitrobenzoate)₂]Cu(II)Tetragonally Distorted OctahedralMonodentate- researchgate.net

Involvement of the Naphthyl Group in Coordination

The naphthalene moiety introduces further possibilities for metal interaction. While typically considered a non-coordinating group in simple aromatic esters, the extended π-electron system of the naphthyl ring can engage in η²-coordination (pi-stacking) with metal ions, particularly soft metals like Cu(I) and Ag(I). acs.orgacs.org In a copper(I) complex with a macrocyclic ligand bearing a pendant naphthalene group, the solid-state structure reveals the naphthalene bound in an η²-fashion, a relatively unusual mode for copper. acs.org

Theoretical and Computational Perspectives

Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and bonding in metal complexes. rsc.orgacs.org For complexes involving ligands similar to this compound, DFT has been used to:

Corroborate experimentally determined structures. rsc.org

Analyze the nature of the metal-ligand bond.

Predict spectroscopic properties.

Investigate magnetic exchange interactions in polynuclear complexes. rsc.orgresearchgate.net

Determine the relative stability of different coordination isomers.

In the context of this compound, a computational study would be invaluable. It could predict the most stable coordination modes with different metal ions, taking into account the potential for chelation involving the ester oxygen and the nitro group, or the formation of polynuclear structures through carboxylate bridging (assuming ester hydrolysis). DFT calculations could also elucidate the electronic influence of the naphthyl group on the coordinating ability of the nitrobenzoate fragment and explore the potential for weak interactions, such as C-H···O bonds and π-π stacking, which are known to play crucial roles in the solid-state structures of related compounds. iucr.org

Applications in Advanced Organic Synthesis

Precursor Role in the Synthesis of Complex Organic Molecules

As an ester, 2-Naphthyl 2-nitrobenzoate (B253500) serves as a stable precursor that can be strategically manipulated to reveal reactive functional groups at a desired point in a synthetic sequence. The primary role as a precursor involves the cleavage of the ester bond, typically via saponification, to yield 2-naphthol (B1666908) and 2-nitrobenzoate.

The 2-naphthylmethyl (Nap) ether, a related protecting group, is noted for its stability and is often used for the "permanent" protection of hydroxy groups, being removed only at a final global deprotection step, for instance, by catalytic hydrogenolysis. beilstein-journals.org This highlights the robustness of the naphthyl moiety in complex syntheses. The liberation of the 2-naphthol core (C₁₀H₇OH) from the ester provides a versatile intermediate with multiple nucleophilic sites, ready for further elaboration. fardapaper.ir

Simultaneously, the reduction of the nitro group on the benzoate (B1203000) portion to an amine introduces a new reactive site, transforming it into a precursor for different functionalities. This dual-functionality makes the parent compound a valuable starting point for molecules where both halves are incorporated into the final complex structure.

Functional Group Potential Transformation Resulting Functionality / Intermediate
Ester Linkage Hydrolysis (Saponification)2-Naphthol and 2-Nitrobenzoic Acid
Nitro Group Reduction (e.g., with H₂/Pd/C, SnCl₂)2-Aminobenzoate derivative
Naphthalene (B1677914) Ring Electrophilic Aromatic SubstitutionSubstituted Naphthalene Core
Benzoate Ring Nucleophilic Aromatic Substitution (activated by NO₂)Substituted Benzoate Core
This table outlines the principal transformations that 2-Naphthyl 2-nitrobenzoate can undergo, highlighting its versatility as a precursor in organic synthesis.

Building Block for Heterocyclic Compounds

The primary value of this compound as a building block for heterocyclic compounds lies in its 2-naphthol component. 2-Naphthol, also known as β-naphthol, is a widely utilized starting material for the synthesis of a diverse range of N/O-containing heterocyclic frameworks. fardapaper.irresearchgate.net Its electron-rich aromatic system and multiple reactive sites make it an ideal candidate for multicomponent reactions that construct complex ring systems in a single step. ebi.ac.ukfardapaper.ir

Once the ester is cleaved, the resulting 2-naphthol can participate in various cyclization reactions. It serves as a key precursor for privileged scaffolds of significant biological and material interest. fardapaper.irchemicalbook.com The unique reactivity of 2-naphthol, stemming from its available nucleophilic sites at the C-1 position and the phenolic oxygen, allows for its versatile use in organic transformations. fardapaper.irchemicalbook.com For instance, a concise, transition-metal-free pathway has been developed for tetracyclic heterosteroidal compounds starting from 2-naphthol analogues. mdpi.com

Heterocyclic Scaffold General Description Source
Xanthenes Oxygen-containing heterocycles formed via condensation reactions. fardapaper.irchemicalbook.com
Chromenes Fused heterocyclic compounds containing a benzene (B151609) ring fused to a pyran ring. fardapaper.irchemicalbook.com
Naphthofurans Formed by the fusion of a naphthalene and a furan (B31954) ring. fardapaper.irresearchgate.net
Oxazines Six-membered heterocyclic compounds containing one oxygen and one nitrogen atom. fardapaper.ir
14-Aza-12-Oxasteroids Complex tetracyclic heterosteroids synthesized from 2-naphthol derivatives. mdpi.com
This table showcases examples of important heterocyclic systems that can be synthesized using the 2-naphthol scaffold, which is accessible from this compound.

Reagent in Carbon-Carbon Bond Formation Reactions

While the 2-naphthyl portion is key for many applications, the 2-nitrobenzoate moiety can act as a reactive component in specific carbon-carbon bond-forming reactions. A notable example is the decarboxylative Heck vinylation, a powerful reaction in organic synthesis. d-nb.info Research has demonstrated that electron-poor 2-nitrobenzoates are excellent substrates for copper-mediated decarboxylation processes. d-nb.info

A protocol has been developed for the decarboxylative Heck vinylation of 2-nitrobenzoic acids, which couples them with a wide range of olefins. d-nb.info This reaction proceeds in the presence of a dual catalyst system, typically involving palladium and copper salts, where the 2-nitrobenzoate is converted into an aryl-copper intermediate followed by a palladium-catalyzed coupling with an alkene. d-nb.info This process results in the formation of a new carbon-carbon bond, affording vinyl arene products with the release of carbon dioxide. d-nb.info

Therefore, this compound could theoretically be employed in such a reaction, where the 2-nitrobenzoate portion is cleaved and functionalized, while the 2-naphthol acts as a leaving group. This application highlights a sophisticated use of the molecule where the nitro-substituted ring is the primary site of reactivity for C-C bond formation.

Synthesis of Intermediates for Advanced Materials

The naphthalene core is a fundamental building block in materials science due to its rigid, planar, and aromatic nature, which can impart desirable electronic and optical properties. nih.gov Polysubstituted naphthalenes are crucial in the development of technologically promising materials. nih.gov

Derivatives of naphthalene are actively researched as hole-transporting materials for organic light-emitting diodes (OLEDs). cdnsciencepub.com For example, 1,5-bis(diarylamino)naphthalene derivatives have been synthesized and characterized for this purpose. cdnsciencepub.com The structural characteristics of the 2-naphthyl group within this compound make it a suitable precursor for such advanced materials. Through synthetic modification, such as converting the ester to other functional groups, the molecule can be incorporated into larger conjugated systems designed for specific electronic applications.

The synthesis of halogenated naphthalenes and naphthols is also of great importance, as these compounds are valuable intermediates for transition metal-catalyzed coupling reactions to produce complex polycyclic aromatic hydrocarbons and other functional materials. nih.gov The 2-naphthyl moiety from the title compound can be functionalized to create these versatile halogenated intermediates.

Derivatives, Analogues, and Structure Property Relationships

Design and Synthesis of Structural Analogues

The design of structural analogues of 2-Naphthyl 2-nitrobenzoate (B253500) primarily revolves around the introduction of various functional groups at different positions on both the naphthalene (B1677914) and the benzoate (B1203000) rings. The primary synthetic route to access these analogues is through esterification reactions.

A common and effective method for the synthesis of 2-Naphthyl 2-nitrobenzoate and its analogues is the Schotten-Baumann reaction. This involves the reaction of 2-naphthol (B1666908) or a substituted 2-naphthol with 2-nitrobenzoyl chloride or a substituted derivative in the presence of a base, such as aqueous sodium hydroxide (B78521) or pyridine, to neutralize the hydrochloric acid byproduct. The higher reactivity of benzoyl chlorides compared to their corresponding carboxylic acids often leads to faster reaction kinetics.

Alternatively, direct esterification of 2-naphthol with a substituted 2-nitrobenzoic acid can be achieved using a dehydrating agent or a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). Another approach involves transesterification, where an existing ester is reacted with 2-naphthol in the presence of a suitable catalyst. rsc.org For instance, the synthesis of various aryl esters has been achieved through the transesterification of pyridin-2-yl esters with phenols using potassium carbonate as a catalyst. rsc.org

The general synthetic strategies can be summarized as follows:

From Acyl Chlorides: Reaction of a substituted 2-naphthol with a substituted 2-nitrobenzoyl chloride.

From Carboxylic Acids: Coupling of a substituted 2-naphthol with a substituted 2-nitrobenzoic acid using a coupling agent.

Via Suzuki Coupling: For more complex analogues, a Suzuki coupling reaction can be employed to first synthesize a substituted benzoic acid, such as 3-(naphthalen-1-yl)benzoic acid, which can then be nitrated and subsequently esterified.

The choice of synthetic route often depends on the availability of starting materials and the nature of the substituents being introduced.

Systematic Modification of the Naphthyl Moiety

Systematic modification of the naphthyl moiety involves introducing substituents onto the naphthalene ring system. This is typically achieved by starting with a pre-substituted 2-naphthol derivative, which is then esterified with 2-nitrobenzoic acid or its acyl chloride. The position and electronic nature of the substituent on the naphthyl ring can significantly influence the properties of the resulting ester.

Table 1: Potential Substitutions on the Naphthyl Moiety and Their Rationale

Substituent (R)Position on Naphthyl RingRationale for ModificationPotential Effect on Chemical Behavior
Methyl (-CH₃)C-6Introduce a small, electron-donating group.Increase electron density on the naphthyl ring.
Methoxy (-OCH₃)C-6Introduce a strong electron-donating group.Enhance electron density, potentially affecting reaction rates.
Chloro (-Cl)C-4Introduce an electron-withdrawing, ortho/para-directing group.Decrease electron density, influence regioselectivity of further reactions.
Bromo (-Br)C-7Introduce a larger halogen for potential further functionalization.Can serve as a handle for cross-coupling reactions.

Systematic Modification of the 2-Nitrobenzoate Moiety

The 2-nitrobenzoate moiety can be systematically modified by introducing additional substituents onto the benzene (B151609) ring. This is accomplished by using appropriately substituted 2-nitrobenzoic acids or their corresponding acyl chlorides in the esterification reaction with 2-naphthol. The presence of a nitro group already makes the benzoate ring electron-deficient. Additional substituents will further modulate these electronic properties.

The position of the new substituent relative to the nitro group and the ester linkage is crucial. For instance, placing an electron-donating group at the 4- or 5-position could partially counteract the electron-withdrawing effect of the nitro group. Conversely, another electron-withdrawing group would further decrease the electron density of the ring. Such modifications are known to affect the chemical reactivity and stability of the ester bond. For example, the synthesis of various substituted benzoates has been reported, highlighting the feasibility of introducing a wide range of functional groups. rsc.org The preparation of compounds like 2-chloro-4-fluoro-5-nitrobenzoic acid demonstrates the synthesis of polysubstituted nitrobenzoic acids that can be used to create complex analogues. epo.org

Table 2: Potential Substitutions on the 2-Nitrobenzoate Moiety and Their Rationale

Substituent (X)Position on Benzoate RingRationale for ModificationPotential Effect on Chemical Behavior
Amino (-NH₂)C-4 or C-5Introduce a strong electron-donating group.Increase electron density, potentially altering the ester's stability.
Methyl (-CH₃)C-4 or C-5Introduce a weak electron-donating group.Fine-tune the electronic properties of the benzoate ring.
Chloro (-Cl)C-4 or C-5Introduce an additional electron-withdrawing group.Further decrease electron density, affecting the reactivity of the ester.
Fluoro (-F)C-4 or C-5Introduce a highly electronegative group.Modulate electronic properties and potentially bioavailability in biological contexts.

Exploration of Substituent Effects on Chemical Behavior

The introduction of substituents on either the naphthyl or the 2-nitrobenzoate moiety has a profound effect on the chemical behavior of this compound. These effects are primarily electronic and steric in nature.

Electronic Effects:

Electron-donating groups (EDGs) on the naphthyl ring increase its electron density, which can make it more susceptible to electrophilic attack. On the 2-nitrobenzoate ring, EDGs can partially offset the strong electron-withdrawing nature of the nitro group.

Electron-withdrawing groups (EWGs) on the naphthyl ring decrease its electron density, making it less reactive towards electrophiles. On the 2-nitrobenzoate ring, additional EWGs will make the ring highly electron-deficient, which can increase the susceptibility of the ester carbonyl carbon to nucleophilic attack and potentially affect the rate of hydrolysis of the ester bond. The nitro group itself is strongly deactivating towards electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.govvaia.com

The electronic character of substituents has been shown to significantly influence the properties of related compounds. For example, in naphthalene urea (B33335) derivatives, the electronic effect of substituents on the phenyl ring significantly influences anion binding properties.

Steric Effects:

The size and position of substituents can introduce steric hindrance, which may affect the conformation of the molecule and the accessibility of reactive sites. For example, bulky substituents near the ester linkage could sterically hinder the approach of a nucleophile, thereby slowing down hydrolysis. In the synthesis of related quinazolinones, the position of substituents on the benzaldehyde (B42025) reactant showed a strong steric effect on the outcome of the cyclisation-dehydrogenation step. researchgate.net

The interplay of these electronic and steric effects allows for the rational design of analogues with tailored chemical reactivity, stability, and physical properties.

Table 3: Predicted Effects of Substituents on the Chemical Behavior of this compound Analogues

Moiety ModifiedSubstituent TypePositionPredicted Effect on Naphthyl Ring Reactivity (Electrophilic Substitution)Predicted Effect on Ester Bond Stability (Hydrolysis)
NaphthylElectron-Donating (e.g., -OCH₃)C-6IncreaseMinor Effect
NaphthylElectron-Withdrawing (e.g., -Br)C-6DecreaseMinor Effect
2-NitrobenzoateElectron-Donating (e.g., -NH₂)C-4Minor EffectDecrease
2-NitrobenzoateElectron-Withdrawing (e.g., -Cl)C-4Minor EffectIncrease

Materials Science Applications

Polymer Chemistry and Macromolecular Synthesis

The incorporation of 2-Naphthyl 2-nitrobenzoate (B253500) into polymer structures, either as a pendant side group or as part of the main chain, could yield advanced functional materials. The distinct properties of the naphthyl and nitrobenzyl moieties are known to be valuable in macromolecular science.

Detailed Research Findings

Polymers containing aromatic ester groups are well-known for their photoreactive properties, particularly their ability to undergo the photo-Fries rearrangement. acs.org This reaction, induced by UV light, converts an aryl ester into hydroxyketone isomers. This chemical transformation alters the local chemical structure and polarity, which in turn leads to significant changes in the material's physical properties, such as its refractive index. acs.org Research on polymers bearing phenyl and naphthyl ester units has demonstrated that this rearrangement can be used for UV-induced refractive index modulation, a property crucial for fabricating optical waveguides and data storage devices. acs.orginformahealthcare.com For example, polynorbornene-based polymers with naphthyl ester groups have been synthesized via ring-opening metathesis polymerization (ROMP) and their photochemistry has been investigated. acs.org

Furthermore, the ortho-nitrobenzyl ester moiety is a classic photolabile protecting group. Upon irradiation with UV light (typically >300 nm), it undergoes an intramolecular rearrangement to release a carboxylic acid (in this case, 2-nitrosobenzoic acid) and 2-naphthol (B1666908). acs.org This photo-induced cleavage can be exploited for creating photoresists, where light is used to change the solubility of a polymer film, or for the controlled release of molecules from a polymer matrix.

A copolymer system incorporating both a naphthyl ester and an ortho-nitrobenzyl ester could exhibit wavelength-selective photoreactivity. acs.org The ortho-nitrobenzyl group can be selectively cleaved with longer wavelength UV light, while the naphthyl ester's photo-Fries rearrangement can be triggered with shorter wavelength UV light. acs.org This dual functionality would allow for multi-step material modifications. By extension, a polymer derived from a monomer like "vinyl 2-naphthyl 2-nitrobenzoate" could potentially harness both the photo-Fries rearrangement of the naphthyl ester component and the photocleavage of the nitrobenzyl ester component, offering a versatile platform for advanced photolithography and functional material design.

Table 1: Photoreactive Properties of Related Polymer Systems

Polymer System Photoreactive Unit(s) Photochemical Reaction Potential Application Reference
Polynorbornene-based polymer Phenyl ester & o-nitrobenzyl ester Photo-Fries & Photocleavage Wavelength-selective refractive index modulation acs.org
Poly(naphthyl acrylate) Naphthyl acrylate Photo-Fries rearrangement Photolithography, Optical data storage acs.org
Acrylate oligomer blends Vinyl naphthoate Photopolymerization Holographic data storage cmu.edu

Exploration in Liquid Crystalline Systems

The rigid, elongated (calamitic) shape of this compound suggests its potential as a mesogen, a fundamental component of liquid crystals. The structure combines a planar naphthalene (B1677914) ring system, known to promote mesophase stability, with a polar nitro group that can induce strong dipole-dipole interactions.

Detailed Research Findings

The formation of liquid crystal phases is highly dependent on molecular geometry and intermolecular forces. The 2,6-disubstituted naphthalene unit is particularly effective at creating the linear shape required for mesomorphism, leading to materials with high birefringence that are valuable for electro-optical devices. tandfonline.comresearchgate.net Studies on homologous series of compounds containing both naphthalene and ester linkages frequently report the formation of nematic and smectic phases. tandfonline.comresearchgate.net For instance, 2-Naphthyl-4-n-alkoxybenzoates are known to exhibit liquid crystalline properties. researchgate.net

The nitro group (–NO2) plays a critical role in the design of liquid crystals. Its strong dipole moment significantly influences the dielectric anisotropy of the material, a key parameter for display applications. mdpi.com Research on hydrogen-bonded liquid crystals has shown that incorporating an NO2 group can lead to an increase in dielectric permittivity, DC conductivity, dielectric anisotropy, and birefringence. mdpi.com While the ortho substitution in 2-nitrobenzoate might disrupt the perfect linearity favored for calamitic mesogens, the strong polarity could still drive the formation of specific, potentially tilted, smectic phases or contribute to the formation of bent-core liquid crystals if integrated into a larger V-shaped molecule.

Several studies have synthesized and characterized liquid crystalline compounds that contain both naphthalene and nitrobenzoate derivatives, confirming the compatibility of these structural units in forming mesophases. tandfonline.com For example, mesogenic series have been created by esterifying 4-{[(4-hydroxyphenyl)imino]methyl}-2-methoxyphenyl 4-nitrobenzoate (B1230335) with 6-alkoxy-2-naphthoic acids, resulting in compounds that exhibit stable nematic phases. tandfonline.com

Table 2: Mesomorphic Properties of Structurally Related Compounds

Compound Type Key Structural Units Observed Mesophases Reference
Schiff base-ester homologous series 6-alkoxy-2-naphthoic acid, nitrobenzoate Nematic, Smectic A tandfonline.com
2-Naphthyl-4-n-alkoxybenzoates 2-Naphthyl, alkoxybenzoate Nematic, Smectic researchgate.net
Hydrogen-bonded complexes 2-Fluoro-4-nitrobenzoic acid, alkoxybenzoic acid Nematic, Smectic A, Smectic C mdpi.com
Bent-core Schiff bases 1,3-dihydroxybenzene, nitrobenzoate Columnar B1, Smectic C mdpi.comsemanticscholar.org

Potential for Materials with Specific Optical or Electrical Properties

The electronic structure of this compound, characterized by the electron-rich naphthalene system and the electron-withdrawing nitrobenzoate moiety, suggests that it may possess interesting optical and electrical properties suitable for advanced materials.

Detailed Research Findings

Nitroaromatic compounds are known to be strong chromophores, absorbing light in the UV and sometimes visible regions of the spectrum. acs.org The photooxidation of naphthalene in the presence of NOx, for example, produces nitroaromatic species that are significant light absorbers. acs.org The 2-nitrobenzoate group itself has a characteristic UV absorption profile. nih.gov This inherent absorption could be exploited in applications such as UV-blocking films or as components in photosensitive systems. Furthermore, 2-naphthol, a potential photoproduct of this compound, is known to be fluorescent. wikipedia.org

In the realm of nonlinear optics (NLO), molecules with a strong charge-transfer character—from an electron donor to an electron acceptor group—are highly sought after. The combination of the naphthalene ring and the nitrobenzoate group could facilitate intramolecular charge transfer upon photoexcitation, a key requirement for NLO activity. Studies on related Schiff bases, such as [2-(2-nitrobenzylidene)-amino naphthalene], have analyzed the charge transfer between the naphthalene and nitro-substituted benzene (B151609) rings using HOMO-LUMO calculations to evaluate their electronic properties. researchgate.net

The high polarity imparted by the nitro group can also significantly influence the electrical properties of materials. In liquid crystals, a large dipole moment is associated with high dielectric anisotropy. mdpi.com For organic semiconductors, the introduction of electron-accepting units like nitroaromatics is a common strategy to create n-type materials, which are essential for fabricating organic electronic devices like transistors and solar cells. Naphthalene diimide derivatives, for example, are widely used as n-type organic semiconductors. researchgate.net While this compound itself is a small molecule, its integration into larger conjugated systems or polymers could be a viable strategy for tuning electronic properties.

Supramolecular Assembly and Self-Assembled Structures

Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. The distinct functional groups within this compound—the aromatic rings, the ester, and the nitro group—provide multiple sites for directing self-assembly.

Detailed Research Findings

The formation of well-defined structures is driven by specific intermolecular forces. Aromatic stacking (π–π stacking) is a primary interaction for molecules containing multiple aromatic rings like naphthalene. researchgate.net This interaction encourages the co-facial arrangement of molecules into columns or stacks, which is a foundational principle in the design of organic electronic materials and liquid crystals.

Hydrogen bonding, though not as strong as covalent bonds, is a powerful tool for directing molecular assembly. While this compound itself lacks classic hydrogen bond donors (like -OH or -NH), the oxygen atoms of the nitro and ester groups can act as hydrogen bond acceptors. Research on the crystalline complexes of m-nitrobenzoic acid with naphthalene derivatives has shown that C–H···O hydrogen bonds, in conjunction with O–H···O bonds in the acid dimers, play a crucial role in forming two-dimensional sheet-like networks. acs.orgfigshare.comacs.org It is plausible that in a co-crystal with a suitable hydrogen-bond-donating molecule, this compound could participate in similar network formation.

The combination of π–π stacking and dipole-dipole interactions from the polar nitro groups can lead to complex and hierarchical self-assembled structures. Studies on naphthalene diimide amphiphiles, for instance, show that they can self-assemble into microsheets and vesicles driven by a combination of hydrogen bonding, π–π stacking, and hydrophobic interactions. acs.org The structural characteristics of this compound suggest its potential use as a building block (or tecton) for designing new supramolecular architectures and functional crystalline materials. dntb.gov.ua

Table 3: Intermolecular Interactions in Related Supramolecular Systems

System Key Molecules/Moieties Dominant Non-Covalent Interactions Resulting Structure Reference
Crystalline Complexes m-Nitrobenzoic acid, Dimethylnaphthalene O–H···O, C–H···O hydrogen bonding, Charge-transfer 2D sheet-like inclusion lattices acs.orgfigshare.com
Supramolecular Cage p-Nitrobenzoate guests Aromatic stacking Guest-host complex researchgate.net
Amphiphilic Assemblies BINOL-based amphiphiles π–π stacking, Hydrophobic effects Vesicles, Nanotubes acs.org
Coordination Polymers Metal ions, Nitrobenzoate ligands Coordination bonds, Hydrogen bonding 1D chains, 3D frameworks researchgate.netresearchgate.net

Photochemistry and Photophysical Behavior

Intramolecular Exciplex Formation Studies

2-Naphthyl 2-nitrobenzoate (B253500) is a bichromophoric system, containing an electron-donating naphthalene (B1677914) moiety and an electron-accepting 2-nitrobenzoate moiety linked by an ester bridge. Such systems, where donor and acceptor units are held in proximity, are known to be capable of forming intramolecular exciplexes (excited state complexes) upon photoexcitation.

In principle, upon selective excitation of the naphthalene chromophore, an intramolecular photoinduced electron transfer (PET) can occur from the excited naphthalene (the donor) to the ground-state 2-nitrobenzoate group (the acceptor). This process leads to the formation of a charge-transfer state, or an intramolecular exciplex, which is characterized by a broad, structureless, and significantly red-shifted fluorescence emission compared to the emission of the individual naphthalene chromophore. The stability and emission characteristics of such exciplexes are highly dependent on solvent polarity.

While direct experimental studies on the exciplex formation of 2-Naphthyl 2-nitrobenzoate are not extensively documented, the behavior can be inferred from related systems. For instance, studies on directly linked donor-acceptor arenes, such as naphthalene and dicyanobenzene, have demonstrated the formation of intramolecular exciplexes that are active in photoredox catalysis. mdpi.com Similarly, research on copolymers containing 2-vinylnaphthalene (B1218179) and electron-donating amino groups shows distinct exciplex emission resulting from the interaction between neighboring groups. rsc.org In one study, a dinuclear iron-oxo complex featuring two naphthylacetate groups was found to form a short-lived intramolecular excimer (a self-complex of identical chromophores), a process that was competitive with other deactivation pathways. msu.edu

Table 1: Expected Photophysical Processes in this compound

Process Description Expected Outcome
Photoexcitation Absorption of a photon, primarily by the naphthyl or nitrobenzoate moiety. Promotion to an electronically excited state (S1).
Fluorescence Radiative decay from the S1 state of the naphthalene chromophore. Emission characteristic of a naphthyl ester, but likely heavily quenched.
Intramolecular Electron Transfer (PET) Electron transfer from the excited naphthyl donor to the nitrobenzoate acceptor. Formation of a charge-transfer state or intramolecular exciplex.
Exciplex Emission Radiative decay from the intramolecular exciplex state. Broad, structureless, red-shifted emission, particularly in non-polar solvents.
Intersystem Crossing Transition from the singlet excited state (S1) to the triplet state (T1). Population of the triplet state, which can initiate other photochemical reactions.
Non-Radiative Decay De-excitation through vibrational relaxation, internal conversion, or quenching. Loss of energy as heat; reduction in fluorescence quantum yield.

Photocleavage Mechanisms and Photosensitive Applications

The 2-nitrobenzyl ester moiety is one of the most well-established and widely used photolabile protecting groups (PPGs) in chemistry and biology. mdpi.comacs.org The presence of this group in this compound makes the ester bond susceptible to cleavage upon UV irradiation, releasing 2-naphthol (B1666908) and a 2-nitrosobenzaldehyde derivative. This photoreaction provides a method for the controlled release of substrates, making these compounds highly valuable as "caged compounds". nih.govwiley-vch.de

The photocleavage mechanism is a well-studied intramolecular rearrangement process, often referred to as a Norrish Type II reaction. wikipedia.org The key steps are outlined below:

Excitation: Upon absorption of UV light (typically in the 300-365 nm range), the 2-nitrobenzyl group is promoted to an excited state. mdpi.com

Intramolecular Hydrogen Abstraction: The excited nitro group abstracts a hydrogen atom from the benzylic carbon (the -CH2- group of the ester linkage). This step results in the formation of a transient diradical, which rapidly rearranges into an aci-nitro intermediate. wikipedia.orgnih.gov This intermediate is often detectable by transient absorption spectroscopy, with a characteristic absorption maximum around 400 nm. acs.org

Intermediate Rearrangement: The aci-nitro tautomer is unstable and undergoes further rearrangement. Detailed mechanistic studies have shown that this is not a single step. The aci-nitro species can cyclize to form a transient 1,3-dihydrobenz[c]isoxazol-1-ol derivative. nih.govacs.org

Product Formation: This cyclic intermediate rearranges and fragments to yield the final products: the released carboxylic acid (in this case, 2-naphthol is the leaving group, which is then protonated) and a 2-nitrosobenzaldehyde byproduct. nih.govacs.orgthieme-connect.de The release of the final product can be rate-limited by the breakdown of hemiacetal intermediates, depending on pH and solvent conditions. nih.govacs.org

The quantum yield of this photocleavage process can be influenced by substituents on the aromatic ring but is often modest. nih.gov A significant drawback of this chemistry is that the 2-nitroso photoproduct is itself photoreactive and can absorb light at the same wavelengths used for cleavage, acting as an "inner filter" that reduces the reaction efficiency. thieme-connect.de

Applications: The primary application of this photocleavage reaction is in the spatial and temporal control of the release of active molecules. As a photolabile ester, this compound could theoretically be used to "cage" 2-naphthol. More broadly, the 2-nitrobenzyl group is used to protect a wide range of functionalities, including carboxylic acids, phosphates, and amines, finding use in:

Photoresists: In microlithography, the light-induced change in solubility of polymers containing nitrobenzyl esters is used to create patterns on surfaces. mdpi.comspiedigitallibrary.orgadvancedsciencenews.com

Caged Compounds: Releasing biologically active molecules like ATP, neurotransmitters, or peptides in a controlled manner within living systems to study biological processes with high precision. nih.govwiley-vch.de

Photo-responsive Materials: Designing polymers and gels that change their properties (e.g., solubility, swelling) in response to light. mdpi.com

Table 2: General Mechanism of 2-Nitrobenzyl Ester Photocleavage

Step Intermediate/Process Description
1 Excited State Formation Absorption of a UV photon promotes the nitrobenzyl group to a singlet or triplet excited state.
2 ***aci*-Nitro Intermediate** Intramolecular H-abstraction from the benzylic carbon by the excited nitro group.
3 Cyclic Intermediate The aci-nitro species cyclizes to a transient dihydrobenz[c]isoxazol-1-ol derivative.
4 Product Release The cyclic intermediate rearranges and fragments, releasing the leaving group (2-naphthol) and forming 2-nitrosobenzaldehyde.

Light-Induced Cycloaddition Reactions

Naphthalene and its derivatives are known to participate in a variety of light-induced cycloaddition reactions. These reactions typically involve the photoexcited naphthalene ring acting as a diene or a π-system partner in [4+2], [2+2], or [4+4] cycloadditions with alkenes or other unsaturated molecules. nih.govescholarship.org

[4+2] Cycloaddition (Diels-Alder Type): The excited naphthalene can react with a dienophile, leading to dearomatization and the formation of a bicyclo[2.2.2]octadiene scaffold. nih.gov

[2+2] Cycloaddition: Reaction with an alkene can lead to the formation of a cyclobutane (B1203170) ring, typically at the 1,2-positions of the naphthalene.

Photodimerization: Two naphthalene molecules can react with each other upon irradiation to form dimers. acs.org

These reactions often proceed via the triplet excited state of the naphthalene, which can be populated through intersystem crossing or by using a triplet photosensitizer. nih.gov

However, for this compound, the dominant and most efficient photochemical pathway is the intramolecular rearrangement and cleavage of the ester bond, as described in section 9.2. The energy absorbed by the molecule is channeled very effectively into the C-H bond abstraction by the ortho-nitro group. This process is generally much faster and more efficient than intermolecular cycloaddition reactions, which require a specific alignment and collision of two separate molecules. Therefore, while the naphthalene moiety is intrinsically capable of undergoing photocycloaddition, this reaction pathway is expected to be a minor, if not negligible, side reaction for this compound under typical photolysis conditions. The internal photochemistry of the 2-nitrobenzyl ester group effectively "short-circuits" other potential photochemical transformations of the naphthalene ring.

Photochemical Transformations and Stability

The photochemical stability of this compound is inherently low under UV irradiation. The molecule is designed to be photoreactive, with the primary transformation being the cleavage of the ester bond.

The main photochemical transformation is the decomposition into 2-naphthol and a 2-nitrosobenzaldehyde derivative. This process defines the molecule's utility as a photosensitive compound but also its lack of stability in the presence of UV light. The efficiency of this transformation is governed by the quantum yield of the photocleavage reaction.

Beyond the primary photoreaction, the stability of the system is also influenced by the subsequent reactions of the photoproducts. The 2-nitrosobenzaldehyde generated is known to be photoreactive and can undergo further transformations, potentially leading to the formation of azoxybenzene (B3421426) or other condensation products. thieme-connect.de These secondary products can absorb light in the same region as the starting material, leading to a decrease in the efficiency of the primary photocleavage over time due to the inner filter effect.

Environmental Fate and Biotransformation Studies

Microbial Degradation Pathways of Nitrobenzoates

The bacterial degradation of nitrobenzoates can proceed through two primary routes: oxidative and reductive pathways. mdpi.comresearchgate.net These pathways differ in their initial strategy for dealing with the nitro group on the aromatic ring. researchgate.net In oxidative pathways, the nitro group is removed as nitrite (B80452), whereas reductive pathways typically result in the release of ammonia (B1221849). researchgate.netoup.com The specific pathway utilized depends on the bacterial strain and the environmental conditions.

Oxidative and Reductive Degradation Routes

Oxidative Degradation:

A notable example of oxidative degradation is observed in Arthrobacter sp. SPG, which utilizes 2-nitrobenzoate (B253500) as its sole source of carbon and energy. nih.govnih.gov This pathway is characterized by the direct removal of the nitro group as nitrite ions. nih.govmdpi.com The initial step involves an oxygenase enzyme that hydroxylates the aromatic ring, leading to the release of the nitro group. nih.govresearchgate.net This oxidative strategy has also been noted for other nitroaromatic compounds like 4-nitrophenol (B140041) and 2,4-dinitrotoluene. researchgate.net Strain SPG degrades 2-NBA oxidatively, which distinguishes it from many previously studied bacterial degradation pathways for this compound that proceed reductively. nih.gov

Reductive Degradation:

The reductive pathway is another common strategy for 2-NBA degradation. oup.com This route is initiated by the reduction of the nitro group to a hydroxylamino group, which is then further metabolized. oup.comnih.gov This process ultimately leads to the liberation of ammonia. oup.com For instance, Pseudomonas fluorescens strain KU-7 degrades 2-NBA through a reductive route, indicated by the accumulation of ammonia in the culture medium. oup.comnih.gov Similarly, Arthrobacter protophormiae RKJ100 also degrades 2-NBA via a reductive pathway, forming 2-hydroxylaminobenzoate (2-HABA) and anthranilate as intermediates. oup.com Until the discovery of the oxidative pathway in Arthrobacter sp. SPG, reductive routes were the primary described mechanism for bacterial 2-NBA degradation. mdpi.com

Degradation RouteKey FeatureEnd Product of Nitro GroupExample Microorganism
Oxidative Direct removal of the nitro group by oxygenasesNitrite (NO₂⁻)Arthrobacter sp. SPG nih.gov
Reductive Reduction of the nitro group to an amino groupAmmonia (NH₃)Pseudomonas fluorescens KU-7 oup.comnih.gov

Enzyme Activities in Biotransformation (e.g., monooxygenases, hydroxylases, dioxygenases)

The microbial degradation of 2-nitrobenzoate is mediated by a series of specific enzymes that are often inducible. frontiersin.orgoup.com

In the oxidative pathway of Arthrobacter sp. SPG, three key enzyme activities have been detected in cell extracts induced with 2-NBA: nih.govnih.gov

2-Nitrobenzoate-2-monooxygenase: This enzyme catalyzes the initial attack on the 2-NBA molecule, resulting in the formation of salicylate (B1505791) and the release of nitrite. nih.govresearchgate.net

Salicylate hydroxylase: This monooxygenase further hydroxylates salicylate to form catechol. nih.govresearchgate.net

Catechol-1,2-dioxygenase: This ring-cleavage dioxygenase acts on catechol, breaking the aromatic ring to form cis,cis-muconic acid. nih.govnih.gov

In the reductive pathway of Pseudomonas fluorescens KU-7, the initial enzymes include: oup.comresearchgate.net

2-Nitrobenzoate Reductase (NbaA): An NADPH-dependent nitroreductase that catalyzes the initial reduction of 2-NBA to 2-hydroxylaminobenzoate (2-HABA). oup.comresearchgate.net This enzyme belongs to the NADH:flavin mononucleotide (FMN) oxidoreductase-like fold family. researchgate.net

2-Hydroxylaminobenzoate Mutase (NbaB): This enzyme rearranges 2-HABA to form 3-hydroxyanthranilate. oup.comresearchgate.net

Dioxygenase enzymes are also critical in other related degradation pathways, where they insert two hydroxyl groups onto an aromatic ring, which can facilitate the spontaneous elimination of a nitro group. nih.govacs.org

EnzymePathwayFunctionMicroorganism
2-Nitrobenzoate-2-monooxygenase OxidativeConverts 2-nitrobenzoate to salicylate and nitriteArthrobacter sp. SPG nih.gov
Salicylate hydroxylase OxidativeConverts salicylate to catecholArthrobacter sp. SPG nih.gov
Catechol-1,2-dioxygenase OxidativeCleaves the catechol ring to form cis,cis-muconic acidArthrobacter sp. SPG nih.govnih.gov
2-Nitrobenzoate Reductase (NbaA) ReductiveReduces 2-nitrobenzoate to 2-hydroxylaminobenzoateP. fluorescens KU-7 oup.comresearchgate.net
2-Hydroxylaminobenzoate Mutase (NbaB) ReductiveConverts 2-hydroxylaminobenzoate to 3-hydroxyanthranilateP. fluorescens KU-7 researchgate.net

Metabolite Identification and Pathway Elucidation

The identification of intermediate metabolites is fundamental to elucidating biodegradation pathways. In the study of 2-nitrobenzoate degradation, techniques like high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been instrumental. nih.govresearchgate.net

In the oxidative pathway by Arthrobacter sp. SPG, the key identified metabolites are:

Salicylate: Formed directly from 2-NBA by the action of 2-nitrobenzoate-2-monooxygenase. nih.govresearchgate.net

Catechol: Produced from the hydroxylation of salicylate. nih.govresearchgate.net

cis,cis-Muconic acid: The product of the ortho-cleavage of the catechol ring by catechol-1,2-dioxygenase. nih.govresearchgate.net

In the reductive pathway by Pseudomonas fluorescens KU-7, a different set of intermediates is formed: oup.comnih.gov

3-Hydroxyanthranilate: This was identified as a major intermediate of 2-NBA metabolism, distinguishing this pathway from others that produce anthranilate or catechol as primary intermediates. oup.comnih.gov

2-Amino-3-carboxymuconic 6-semialdehyde: A transient yellow product formed from the ring cleavage of 3-hydroxyanthranilate. oup.comnih.gov

The elucidation of these distinct sets of metabolites confirms the existence of multiple divergent pathways for the microbial degradation of 2-nitrobenzoate. nih.govoup.com

Bioremediation Potential in Contaminated Sites

The ability of certain microorganisms to use toxic compounds like 2-nitrobenzoate as a sole source of carbon and energy makes them promising candidates for bioremediation. nih.govnih.gov Strains that can completely mineralize the contaminant are particularly valuable.

Arthrobacter sp. SPG has demonstrated significant potential for cleaning up sites contaminated with 2-nitrobenzoate. nih.govresearchgate.net Soil microcosm studies were conducted to evaluate its efficacy. In both sterile and non-sterile soil spiked with 2-NBA, strain SPG was able to degrade more than 90% of the contaminant within 10 to 12 days. nih.govnih.gov This robust degradation activity in a complex soil environment suggests its suitability for real-world bioremediation applications. researchgate.net This strain has also been shown to degrade a variety of other nitroaromatic compounds, further enhancing its utility for bioremediation. e3journals.org The development of effective bioremediation strategies is considered advantageous over traditional physicochemical methods for treating contaminated sites. frontiersin.org

MicroorganismContaminantDegradation EfficiencyTime FrameStudy Type
Arthrobacter sp. SPG2-Nitrobenzoate>90%10-12 daysSoil Microcosm nih.govresearchgate.net

Development of Bioreporter Systems for Environmental Monitoring

Effective bioremediation requires sensitive and specific monitoring tools to assess contaminant levels and process efficacy. acs.org Genetically engineered microbial bioreporters offer a cost-effective and practical solution for in-situ monitoring. unil.chacs.org These bioreporters are designed to produce a measurable signal, such as light or fluorescence, in the presence of a target chemical. unil.chacs.orgjaas.ac.cn

A specific whole-cell bioreporter for 2-nitrobenzoate has been successfully developed using Cupriavidus sp. strain ST-14. frontiersin.org This was achieved by inserting a green fluorescent protein (EGFP) reporter gene into the onb gene cluster, which is responsible for 2-NBA degradation in this strain. frontiersin.org

Key features of this 2-NBA bioreporter include:

High Sensitivity: The system can detect 2-NBA at sub-nanomolar concentrations. frontiersin.org

High Specificity: The bioreporter responds specifically to 2-NBA and does not show cross-reactivity with its meta- and para-isomers or other structurally related benzoate (B1203000) compounds. frontiersin.org

Rapid Response: The reporter strain expresses a detectable signal within the first hour of induction. frontiersin.org

The development of such highly specific and sensitive bioreporters is a significant advancement for monitoring the environmental fate of 2-nitrobenzoate and for controlling bioremediation processes at contaminated sites. frontiersin.orgacs.org This approach can serve as a model for creating bioreporters for other environmental pollutants. frontiersin.org

Q & A

Basic Research Questions

Q. What are the critical parameters for optimizing the synthesis of 2-naphthyl 2-nitrobenzoate derivatives in organic solvents?

  • Methodological Answer : Synthesis optimization requires controlling reaction stoichiometry, solvent polarity, and temperature. For nitrobenzoate esters, anhydrous conditions (e.g., methylene chloride or acetonitrile) are preferred to minimize hydrolysis. Catalytic acid/base systems (e.g., H₂SO₄ or pyridine) can enhance esterification efficiency. Monitor reaction progress via TLC (silica gel, hexane:ethyl acetate 3:1) or HPLC (C18 column, methanol:water gradient). Post-synthesis purification via column chromatography or recrystallization (ethanol/water) is critical to isolate high-purity products .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

  • Methodological Answer : Stability is influenced by light, moisture, and temperature. Store the compound in amber glass vials under inert gas (N₂/Ar) at 0–6°C to prevent nitro group degradation. Pre-experiment stability tests (e.g., 24-hour exposure to ambient lab conditions) should be conducted, with analysis via UV-Vis spectroscopy (λ = 260–300 nm for nitroaromatic absorbance) or GC-MS to detect decomposition byproducts like 2-nitrobenzoic acid .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (nitrile gloves, lab coat, goggles) and ensure fume hood ventilation. In case of skin contact, wash immediately with soap/water for ≥15 minutes. For spills, neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses to prevent environmental release. Emergency procedures should align with SDS guidelines for structurally similar nitrobenzoates (e.g., methyl 2-nitrobenzoate) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., IR vs. NMR) for this compound coordination complexes?

  • Methodological Answer : Discrepancies arise from ligand conformation or solvent effects. For example, IR may show asymmetric NO₂ stretching (~1520 cm⁻¹), while NMR reveals proton shifts due to paramagnetic copper(II) in complexes. Cross-validate using X-ray crystallography (for solid-state structure) and DFT calculations (e.g., Gaussian09 with B3LYP functional) to model electronic environments. Compare experimental vs. simulated spectra to identify artifacts .

Q. What experimental strategies can elucidate the role of this compound in microbial biodegradation pathways?

  • Methodological Answer : Use Pseudomonad or Comamonas strains known for nitroreductase activity. Conduct chemoattraction assays (soft agar plates with compound gradients) to assess bacterial chemotaxis. Metabolite profiling via LC-MS can identify intermediates (e.g., 2-hydroxylaminobenzoate). Knockout mutants (e.g., mcp2923 in Comamonas testosteroni) help validate chemoreceptor involvement .

Q. How do nitrogen donor ligands influence the magnetic properties of copper(II) this compound complexes?

  • Methodological Answer : Ligands like 4-methylpyridine (γ-pic) or triethanolamine (H₂tea) modulate coordination geometry and magnetic coupling. Use SQUID magnetometry to measure μeff (effective magnetic moment) across 2–300 K. For dimeric complexes (e.g., [Cu₂(H₂tea)₂(2-nitrobenzoate)₂]), analyze exchange interactions via the Bleaney-Bowers equation. Correlate structural data (bond angles from XRD) with magnetic susceptibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.